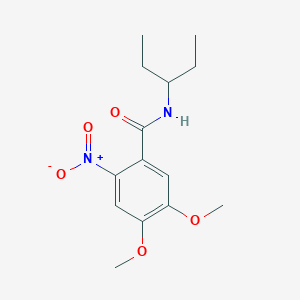
N-(4-fluorobenzyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a member of the acrylamide family and has a molecular weight of 295.33 g/mol.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-3-phenylacrylamide is not fully understood. However, studies have shown that it exerts its antiproliferative effects through the induction of apoptosis, which is a programmed cell death process. It has also been suggested that the compound inhibits enzymes involved in DNA synthesis and repair, leading to cell death. The inhibition of cholinesterase enzymes by this compound is believed to be due to its ability to interact with the active site of the enzymes, preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of acetylcholine. Physiologically, it has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorobenzyl)-3-phenylacrylamide in lab experiments is its high purity and yield. This makes it an ideal compound for use in medicinal chemistry and drug discovery. Additionally, its ability to inhibit cholinesterase enzymes makes it a useful tool for studying the pathogenesis of Alzheimer's disease. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-fluorobenzyl)-3-phenylacrylamide. One area of interest is the development of new anticancer drugs based on this compound. Further studies are needed to elucidate the mechanism of action and to optimize its antiproliferative activity. Additionally, research on the use of this compound in the treatment of Alzheimer's disease is ongoing, and further investigation is needed to determine its efficacy and safety. Finally, the potential use of this compound in material science, particularly in the development of organic semiconductors, is an area of active research.
合成法
The synthesis of N-(4-fluorobenzyl)-3-phenylacrylamide involves a multi-step process that starts with the reaction between 4-fluorobenzylamine and acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenyl isocyanate to produce the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
N-(4-fluorobenzyl)-3-phenylacrylamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit antiproliferative activity against cancer cells, making it a promising lead compound for the development of new anticancer drugs. Additionally, it has been found to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Furthermore, this compound has been investigated for its potential use in material science, particularly in the development of organic semiconductors.
特性
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZQATVQKMUIH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)
![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)